molecular formula C16H16ClN3O2 B268752 N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide

N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide

Cat. No. B268752
M. Wt: 317.77 g/mol
InChI Key: GXRMHVRDKDVIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide, also known as BCI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BCI is a member of the isonicotinamide family and is structurally similar to nicotinamide, which is an essential vitamin for human health.

Mechanism of Action

The mechanism of N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide action is not fully understood, but it is believed to involve the inhibition of HDACs and sirtuins. HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. Sirtuins are enzymes that regulate various cellular processes, including DNA repair, metabolism, and aging. By inhibiting these enzymes, N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide may alter gene expression and cellular processes, leading to its observed effects on cancer cells and other cellular processes.
Biochemical and Physiological Effects:
N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide has also been shown to inhibit cell cycle progression and induce cell cycle arrest in cancer cells. Additionally, N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide is that it is a small molecule inhibitor that can be easily synthesized and purified. This makes it a useful tool for studying the role of HDACs and sirtuins in cellular processes. However, one limitation of N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide is that it is not selective for specific HDACs or sirtuins, and can inhibit multiple enzymes simultaneously. This can make it difficult to determine the specific effects of N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide on cellular processes.

Future Directions

There are several future directions for research on N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide. One area of research is to develop more selective inhibitors of HDACs and sirtuins, which may have fewer off-target effects than N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide. Another area of research is to study the effects of N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, more research is needed to understand the specific mechanisms of N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide action, and how it may be used to treat other diseases besides cancer.

Synthesis Methods

N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide can be synthesized by reacting 5-amino-2-chlorobenzoic acid with butyryl chloride, followed by reaction with isonicotinoyl chloride. The resulting product is N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide, which can be purified by recrystallization. The purity of N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide has also been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and sirtuins, which are involved in various cellular processes, including gene expression, DNA repair, and cell cycle regulation.

properties

Product Name

N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.77 g/mol

IUPAC Name

N-[5-(butanoylamino)-2-chlorophenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H16ClN3O2/c1-2-3-15(21)19-12-4-5-13(17)14(10-12)20-16(22)11-6-8-18-9-7-11/h4-10H,2-3H2,1H3,(H,19,21)(H,20,22)

InChI Key

GXRMHVRDKDVIII-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=NC=C2

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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